![molecular formula C17H22N2O3 B2848641 benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate CAS No. 2097890-87-2](/img/structure/B2848641.png)
benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl carbamates are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to a carbamate group (NHCOO-). They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving carbamates are diverse, depending on the specific structure of the compound and the reaction conditions. Carbamates can undergo reactions such as hydrolysis, aminolysis, and rearrangement reactions .Aplicaciones Científicas De Investigación
Radical Initiations and Cyclisations
The study by Bella, Jackson, and Walton (2004) demonstrates the preparation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. The process involves radical initiators leading to delocalised carbamoyl radicals, which upon heating dissociate to produce toluene and aminoacyl radicals. This method provides a pathway to moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, showcasing the compound's potential in synthesizing lactam-based molecules with various applications, including the development of novel pharmaceuticals and materials (Bella, Jackson, & Walton, 2004).
Antitumor Activity
Atassi and Tagnon (1975) found that the compound exhibited activity against several types of experimental tumors, including lymphoid leukemia and melanotic melanoma, highlighting its potential as a new antitumor agent. This suggests the compound's utility in cancer research, particularly in developing new therapeutic agents for hard-to-treat cancers (Atassi & Tagnon, 1975).
Stereospecific Nickel-Catalyzed Cross-Couplings
Harris et al. (2013) explored stereospecific coupling of benzylic carbamates with arylboronic esters, achieving selective inversion or retention at the electrophilic carbon, dependent on the ligand used. This process underscores the compound's relevance in stereospecific synthesis, contributing to the field of organic synthesis by enabling precise control over the stereochemistry of the products (Harris, Hanna, Greene, Moore, & Jarvo, 2013).
Gold-Catalyzed Reactions
Zhang, Bender, and Widenhoefer (2007) highlighted the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes. This method involves the treatment of benzyl carbamates with catalytic mixtures, leading to enantioselective synthesis and showcasing the compound's application in asymmetric synthesis and catalysis (Zhang, Bender, & Widenhoefer, 2007).
Mecanismo De Acción
Target of Action
The primary target of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is likely to be amines . This compound is a type of carbamate, which are commonly used as protecting groups for amines in the synthesis of peptides .
Mode of Action
This compound interacts with its targets (amines) by forming a protective layer around them . This protective layer prevents the amines from reacting with other compounds during the synthesis process . The protective group can be removed under relatively mild conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . By protecting amines, this compound allows for the selective reaction of other functional groups present in the molecule .
Pharmacokinetics
As a carbamate, it is expected to have good stability and reactivity, which are crucial for its role as a protecting group in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting amines from unwanted reactions, this compound ensures that the desired peptide bond formation occurs .
Action Environment
The action of this compound is influenced by the reaction conditions such as temperature, pH, and the presence of other reactants . For example, the removal of the protective group can be achieved under acidic conditions or by catalytic hydrogenation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[2-[(4-methylidenecyclohexyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-7-9-15(10-8-13)19-16(20)11-18-17(21)22-12-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLJUBNAYRMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
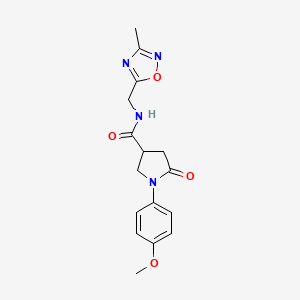
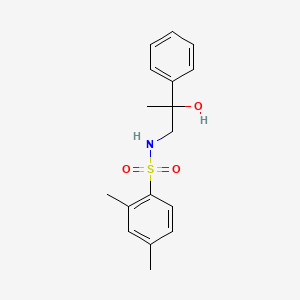
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
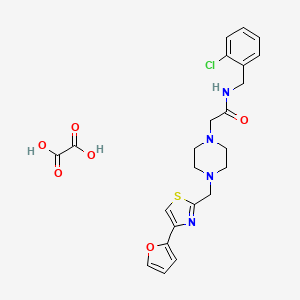
![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)
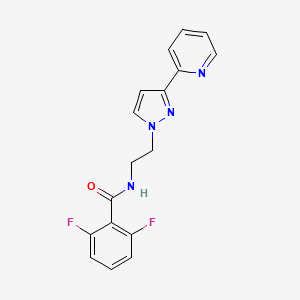
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)

![N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848569.png)
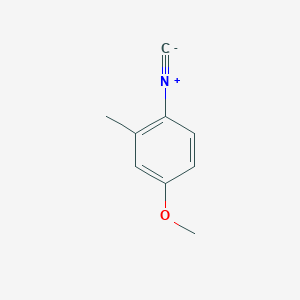
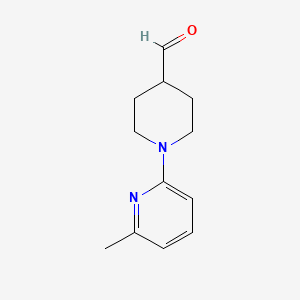
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)
